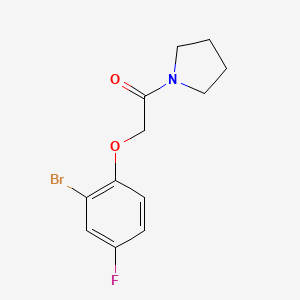
N-(2-acetylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetylphenyl)cyclopropanecarboxamide, also known as PAC, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic properties. PAC belongs to the class of compounds known as cyclopropane carboxamides, which are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of N-(2-acetylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve modulation of various signaling pathways in the body. N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to activate the adenosine A1 receptor, which is involved in the regulation of neuronal excitability and has been implicated in the pathogenesis of epilepsy and ischemic stroke. N-(2-acetylphenyl)cyclopropanecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. In a study of rat models of epilepsy, N-(2-acetylphenyl)cyclopropanecarboxamide was found to increase the threshold for seizure induction and reduce the duration and severity of seizures. In a study of rat models of ischemic stroke, N-(2-acetylphenyl)cyclopropanecarboxamide was found to reduce the infarct size and improve neurological function. N-(2-acetylphenyl)cyclopropanecarboxamide has also been shown to reduce pain and inflammation in animal models of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(2-acetylphenyl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity for its target receptors and enzymes. This allows for precise modulation of specific signaling pathways in the body. However, one limitation of using N-(2-acetylphenyl)cyclopropanecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-acetylphenyl)cyclopropanecarboxamide. One area of interest is the development of N-(2-acetylphenyl)cyclopropanecarboxamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the exploration of N-(2-acetylphenyl)cyclopropanecarboxamide's potential as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanisms of action of N-(2-acetylphenyl)cyclopropanecarboxamide and its potential interactions with other signaling pathways in the body.
合成法
The synthesis of N-(2-acetylphenyl)cyclopropanecarboxamide involves the reaction between 2-acetylphenylcyclopropanecarboxylic acid and hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-(2-acetylphenyl)cyclopropanecarboxamide as a white crystalline solid with a melting point of 90-92°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
N-(2-acetylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic properties in various scientific research fields. In the field of neuroscience, N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemic stroke. In addition, N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-(2-acetylphenyl)cyclopropanecarboxamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
特性
IUPAC Name |
N-(2-acetylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-4-2-3-5-11(10)13-12(15)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMIHYTNNXCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)
![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)
![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)

![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)
![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)



![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)
